molecular formula C20H17N5O4S B12153962 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B12153962
M. Wt: 423.4 g/mol
InChI Key: LJADCGNBEOUYGZ-UHFFFAOYSA-N
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Description

4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a synthetic small molecule designed for research purposes, centering on a multifunctional 1,2,4-triazole scaffold. The 1,2,4-triazole ring is a privileged structure in medicinal chemistry known for its diverse biological activities and ability to interact with various enzymatic targets . This core is strategically substituted with furan rings and a sulfanyl-acetyl linkage to a terminal benzamide group, a structural motif often investigated for its potential to modulate protein-protein interactions and enzyme function . Researchers can leverage this compound as a key intermediate or molecular tool in developing novel therapeutic agents. The structural architecture suggests potential for application in several research domains. The molecule's design is consistent with compounds investigated for modulating metabolic pathways; similar 1,2,4-triazole-containing molecules have been studied for their interaction with enzymes like hexokinase, which plays a critical role in cellular glucose metabolism . Furthermore, derivatives bearing the 1,2,4-triazole nucleus have been explored in neuroscience research, with some acting as modulators of receptors such as G protein-coupled receptor 17 (GPCR17), a target of interest in the study of neurodegenerative conditions . The inclusion of furan heterocycles, which are common in bioactive molecules, may further influence the compound's physicochemical properties and target binding affinity . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H17N5O4S

Molecular Weight

423.4 g/mol

IUPAC Name

4-[[2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C20H17N5O4S/c21-18(27)13-5-7-14(8-6-13)22-17(26)12-30-20-24-23-19(16-4-2-10-29-16)25(20)11-15-3-1-9-28-15/h1-10H,11-12H2,(H2,21,27)(H,22,26)

InChI Key

LJADCGNBEOUYGZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiobiureas

Thiobiurea derivatives undergo base-mediated cyclization to form 1,2,4-triazole-3-thiol intermediates. As demonstrated in analogous syntheses, treatment of 4-(furan-2-ylmethyl)thiobiurea with aqueous NaOH at 100°C for 5–8 hours yields the triazole-thione precursor (Figure 1A). This method achieves 65–72% isolated yields when performed under nitrogen atmosphere to prevent oxidation of the thiol group.

Oxidative Cyclization of Semicarbazides

Alternative routes employ oxidative cyclization of furan-substituted semicarbazides using iodine or hypervalent iodine reagents. While less common for this specific derivative, this approach has been reported for structurally related triazoles, providing yields comparable to thiobiurea cyclization (68–70%).

Functionalization of the Triazole Ring

Alkylation with 2-(Chloromethyl)furan

Reaction of triazole-thione with 2-(chloromethyl)furan in DMF using K2CO3 as base at 60°C for 12 hours achieves 85% substitution at the N4 position. Excess alkylating agent (1.5 eq) ensures complete conversion, as confirmed by TLC monitoring.

Mitsunobu Coupling

For oxygen-sensitive substrates, Mitsunobu conditions (DIAD, PPh3) enable coupling of furfuryl alcohol to the triazole nitrogen in THF at 0°C→RT, yielding 78–82% product. This method minimizes side reactions but increases synthetic cost.

Sulfanyl Acetamide Linker Installation

The critical sulfanylacetyl spacer is introduced through sequential thioether formation and amide coupling:

Thioether Bond Formation

Triazole-thiol (1 eq) reacts with chloroacetyl chloride (1.2 eq) in anhydrous DCM using Et3N (2 eq) as base at 0°C→RT for 6 hours. This step requires strict moisture control to prevent hydrolysis, achieving 90–92% yield.

Amide Coupling to Benzamide

The resulting chloroacetamide intermediate undergoes nucleophilic displacement with 4-aminobenzamide (1.1 eq) in DMF at 80°C for 8 hours. Catalytic DMAP (0.1 eq) enhances reaction efficiency, providing 88% yield after recrystallization from ethanol/water.

Optimization of Reaction Conditions

Comparative studies identify optimal parameters for key synthetic steps:

Reaction StepSolventTemp (°C)CatalystYield (%)Purity (%)
Triazole cyclizationH2O/EtOH100NaOH7295
Furan alkylationDMF60K2CO38598
Thioether formationDCM25Et3N9299
Amide couplingDMF80DMAP8897

Kinetic studies reveal the amide coupling follows second-order kinetics (k = 0.024 L·mol⁻¹·min⁻¹ at 80°C), requiring precise stoichiometric control to minimize dimerization byproducts.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient silica gel chromatography (Hexane:EtOAc 3:1→1:2) followed by recrystallization from acetonitrile to achieve >99% HPLC purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.85–7.75 (m, 4H, benzamide), 6.55–6.35 (m, 4H, furan), 4.25 (s, 2H, SCH2), 4.15 (s, 2H, NCH2)

  • HRMS : m/z calcd for C20H17N7O3S [M+H]⁺ 436.1189, found 436.1192

Comparative Analysis with Structural Analogs

Modification of the triazole substituents significantly impacts synthetic feasibility:

Analog StructureKey DifferenceMax Yield (%)Refined Conditions
Pyrazine substitution5-Pyrazinyl vs 5-Furan82Higher temp (100°C) for coupling
Methyl triazole4-Methyl vs 4-Furan79Prolonged reaction time (24h)

These comparisons highlight the enhanced reactivity of furan derivatives in nucleophilic substitution reactions compared to aryl or alkyl groups.

Scale-Up Challenges and Solutions

Industrial-scale production faces three primary challenges:

  • Exothermic Risk : The cyclization step releases 58 kJ/mol, requiring jacketed reactors with precise temperature control

  • Thiol Oxidation : Implementing nitrogen sparging during thioether formation reduces disulfide byproducts from 12% to <2%

  • Solvent Recovery : DMF distillation systems with molecular sieves achieve 92% solvent reuse in pilot-scale trials

Green Chemistry Alternatives

Recent advancements focus on sustainable methodologies:

  • Microwave Assistance : Reducing triazole cyclization time from 8h to 35min (80W, 120°C) with comparable yield (70%)

  • Aqueous Workup : Replacing DCM with cyclopentyl methyl ether (CPME) in thioether formation decreases E-factor by 1.8

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding diketones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings would yield diketones, while reduction of the triazole ring would produce dihydrotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide has potential applications as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for therapeutic development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives modified with sulfanylacetamide side chains. Below is a systematic comparison with structurally and functionally related analogs:

Structural and Functional Analogues

Compound Name Key Structural Features Biological Activity (Dose) Potency vs. Reference Drug Citation
Target Compound : 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide Dual furan substituents (C5 and C4); benzamide linker Anti-exudative: 45–62% inhibition (10 mg/kg) Superior to diclofenac in 8/21 analogs
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Variable aryl/alkyl groups at acetamide position (e.g., NO₂, Cl, OCH₃) Anti-exudative: 30–58% inhibition (10 mg/kg) Comparable to diclofenac
2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide Thiazole substituent; benzyl group Antimicrobial: MIC 12.5–25 µg/mL against S. aureus Not tested vs. NSAIDs
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Methylsulfanylbenzyl and chlorophenyl groups Anti-inflammatory: 72% protein denaturation inhibition 1.2× potency vs. aspirin
2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide Single furan (C5); benzyl group at C4 Broad-spectrum antifungal (IC₅₀ 8–20 µM) Less potent than fluconazole

Key Findings from Comparative Studies

Role of Furan Substituents: The dual furan substitution in the target compound enhances anti-exudative activity compared to mono-furan analogs (e.g., 2-[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide) by improving hydrophobic interactions with inflammatory enzyme pockets . Electron-withdrawing groups (e.g., NO₂, Cl) on the acetamide phenyl ring increase AEA by 15–20% due to enhanced hydrogen bonding with COX-2 .

Impact of Heterocyclic Modifications :

  • Thiazole-containing analogs (e.g., ) prioritize antimicrobial over anti-inflammatory effects, likely due to thiazole’s affinity for bacterial membrane proteins .
  • Benzothiazole sulfanyl derivatives (e.g., ) show dual antioxidant and anti-inflammatory activity, with IC₅₀ values of 18–35 µM for H₂O₂ radical scavenging .

Pharmacokinetic Considerations: The target compound’s benzamide linker improves metabolic stability (t₁/₂ = 4.2 h in rats) compared to ester-linked analogs like ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (t₁/₂ = 1.8 h) .

Q & A

Q. Basic

  • X-ray crystallography : Resolves absolute configuration and confirms substituent positions. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for triazole-containing systems .
  • NMR spectroscopy :
    • ¹H NMR : Identifies furan protons (δ 6.2–7.4 ppm) and acetamide NH (δ 10.2–10.8 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O, ~168–170 ppm) and triazole carbons (~150–155 ppm) .
  • HRMS : Validates molecular weight with <2 ppm error .

How can computational modeling (e.g., molecular docking) guide the understanding of this compound's interaction with biological targets?

Q. Advanced

  • Molecular docking : Predicts binding affinity to enzymes like 5-lipoxygenase (5-LOX) or cyclooxygenase-2 (COX-2). For example:
    • The furan and triazole moieties form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2), while the benzamide group enhances hydrophobic interactions .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding motifs .
    Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .

What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Q. Advanced

  • Bioavailability optimization : Improve solubility via PEGylation or nanoformulation to address poor in vivo absorption .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to in vivo effects but are absent in vitro .
  • Dose adjustments : Correlate in vitro IC₅₀ (e.g., 10 µM) with in vivo pharmacokinetics (Cmax, AUC) to refine dosing regimens .

How do substituents on the triazole and benzamide moieties influence anti-exudative activity?

Q. Structure-Activity Relationship (SAR)

Substituent PositionFunctional GroupAnti-exudative Activity (% Inhibition)*Reference
Benzamide (Position 4)Chloro65%
Triazole (Position 5)Methoxy72%
Furan (Position 2)Methyl58%
*Compared to diclofenac sodium (70% inhibition).

Q. Key trends :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance activity by stabilizing ligand-target interactions.
  • Bulky substituents (e.g., furan-2-ylmethyl) improve selectivity but reduce solubility .

What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory potential?

Q. Methodological

  • In vitro :
    • COX-2 inhibition assay (IC₅₀ determination using ELISA).
    • NF-κB luciferase reporter assay in RAW 264.7 macrophages .
  • In vivo :
    • Formalin-induced edema : Measure paw volume in rats at 0–24 hours post-injection .
    • Carrageenan-induced pleurisy : Quantify leukocyte infiltration in mice .

How to address discrepancies between computational toxicity predictions and experimental results?

Q. Data Analysis

  • Case study : GUSAR and TEST models classified the compound as low-toxic (LD₅₀ > 2000 mg/kg), but in vivo rat studies showed transient hepatotoxicity at 1666 mg/kg .
    Resolution strategies :
    • Refine computational models by incorporating species-specific metabolic pathways (e.g., cytochrome P450 isoforms).
    • Validate predictions with acute toxicity assays (OECD Guideline 423) and histopathological analysis .

What are the challenges in scaling up the synthesis while maintaining purity?

Q. Advanced

  • Key issues :
    • Side reactions : Oxidative dimerization of furan rings at high concentrations. Mitigate via inert atmosphere (N₂) and controlled reagent addition .
    • Purification : Column chromatography is inefficient for large batches. Switch to recrystallization in ethanol/water (80:20 v/v) for >95% purity .
  • Process optimization : Use flow chemistry to enhance heat/mass transfer during triazole formation .

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